![molecular formula C8H17N3O B7931162 N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide](/img/structure/B7931162.png)
N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and an acetamide group, making it a versatile molecule for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide typically involves the reaction of pyrrolidine derivatives with acetamide. One common method is the reductive amination of pyrrolidine with acetamide in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride in solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethanol.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C11H20N2O
Molecular Weight: 196.3 g/mol
CAS Number: 1353988-28-9
The compound features a piperidine ring with an acetamide group and an aminoethyl substituent, which contribute to its reactivity and biological interactions. The presence of these functional groups allows for diverse chemical modifications, making it a valuable building block in synthetic chemistry.
Chemistry
N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide serves as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it useful in developing new chemical entities.
Common Reactions:
- Oxidation: Can be oxidized to form N-oxide derivatives.
- Reduction: Can be reduced to produce amine derivatives.
- Substitution: Participates in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
Biology
In biological research, this compound has been investigated for its potential as a ligand in receptor binding studies. Its interaction with specific molecular targets can modulate their activity, leading to various biological effects.
Biological Activity:
- Exhibits antimicrobial properties , showing effectiveness against various pathogens.
Table 1: Antimicrobial Activity Data
Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Staphylococcus aureus | 0.25 μg/mL | 0.5 μg/mL |
Escherichia coli | 0.5 μg/mL | 1.0 μg/mL |
Pseudomonas aeruginosa | 1.0 μg/mL | 2.0 μg/mL |
These results indicate that the compound has strong bactericidal activity against common bacterial pathogens, making it a candidate for further development as an antimicrobial agent .
Medicine
The therapeutic potential of this compound has been explored in several contexts:
- Anticancer Agent: Research indicates that compounds with similar structures may exhibit anticancer properties by targeting specific pathways involved in tumor growth.
- Neurological Disorders: Investigated for potential effects on learning and memory enhancement, which could provide therapeutic avenues for conditions like Alzheimer's disease .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Enhancement of Learning and Memory: A study demonstrated that compounds similar to this compound acted as enhancers of cognitive function in animal models .
- Antimicrobial Efficacy: In vitro studies highlighted the compound's effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings .
Mechanism of Action
The mechanism of action of N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethanol
- **N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methylamine
- **N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-propionamide
Uniqueness
N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide is unique due to its specific combination of the pyrrolidine ring and acetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a pyrrolidine ring, an amino-acetyl group, and an ethyl-acetamide moiety. This unique structure is believed to confer specific interactions with biological targets, influencing various pathways in cellular processes.
Feature | Description |
---|---|
Molecular Formula | C₉H₁₈N₂O |
Molecular Weight | Approximately 170.25 g/mol |
Structural Components | Pyrrolidine ring, aminoethyl group, acetamide moiety |
This compound exerts its biological effects primarily through interactions with specific enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, potentially influencing metabolic processes and signaling pathways in cells. For example, it may act as an inhibitor or activator of certain enzymes involved in neurotransmitter modulation, which is crucial for treating neurological disorders.
Neurotransmitter Modulation
Preliminary studies indicate that compounds similar to this compound may function as neurotransmitter modulators. This suggests potential therapeutic applications in neurodegenerative diseases and psychiatric disorders due to their ability to interact with various receptors in the central nervous system (CNS) .
Case Studies and Research Findings
- Neuroprotective Effects : A study explored the neuroprotective potential of similar compounds in animal models of neurodegeneration. The results indicated that these compounds could significantly reduce neuronal death and improve cognitive functions, suggesting a protective role against neurotoxicity .
- Antitumor Activity : Another investigation focused on the antitumor properties of related pyrrolidine derivatives, showing promising results in inhibiting tumor growth in xenograft models. The study highlighted the importance of structural modifications for enhancing biological activity .
- Pharmacokinetics : Research into the pharmacokinetic profiles of similar compounds revealed good oral bioavailability and CNS penetration, which are critical for therapeutic efficacy in neurological applications .
Properties
IUPAC Name |
N-[(3S)-1-(2-aminoethyl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-7(12)10-8-2-4-11(6-8)5-3-9/h8H,2-6,9H2,1H3,(H,10,12)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNKAXVZBNGAAZ-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(C1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCN(C1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.